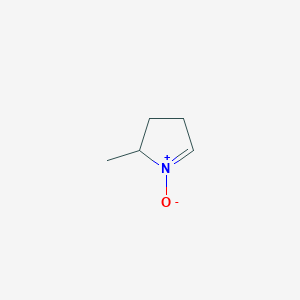
5-Methyl-1-pyrroline 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-1-pyrroline 1-oxide is a nitrone spin trap compound widely used in the study of free radicals. It is known for its ability to stabilize free radicals, making it an essential tool in electron paramagnetic resonance (EPR) spectroscopy. This compound is particularly valuable in biological and chemical research due to its ability to form stable adducts with short-lived radicals.
準備方法
Synthetic Routes and Reaction Conditions: 5-Methyl-1-pyrroline 1-oxide can be synthesized through various methods. One common approach involves the reaction of 5-methyl-1-pyrroline with an oxidizing agent such as hydrogen peroxide or peracetic acid. The reaction typically occurs under mild conditions, with the nitrone being formed as the primary product.
Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes. These processes are optimized to ensure high yields and purity of the compound. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.
化学反応の分析
Types of Reactions: 5-Methyl-1-pyrroline 1-oxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different nitrone derivatives.
Reduction: The compound can be reduced to its corresponding hydroxylamine.
Cycloaddition: It participates in 1,3-dipolar cycloaddition reactions to form pyrrolidine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Cycloaddition: Various dipolarophiles such as alkenes and alkynes.
Major Products Formed:
Oxidation: Various nitrone derivatives.
Reduction: Hydroxylamine derivatives.
Cycloaddition: Pyrrolidine derivatives.
科学的研究の応用
5-Methyl-1-pyrroline 1-oxide has a wide range of applications in scientific research:
Chemistry: Used as a spin trap in EPR spectroscopy to detect and study free radicals.
Biology: Helps in understanding oxidative stress and its effects on biological systems.
Medicine: Investigated for its potential neuroprotective properties and its role in reducing oxidative damage.
Industry: Utilized in the development of new materials and in the study of polymerization processes.
作用機序
The primary mechanism by which 5-Methyl-1-pyrroline 1-oxide exerts its effects is through spin trapping. It reacts with free radicals to form stable nitrone-radical adducts, which can be detected and analyzed using EPR spectroscopy. This process helps in identifying and characterizing short-lived radicals in various chemical and biological systems.
類似化合物との比較
5,5-Dimethyl-1-pyrroline N-oxide (DMPO): Another widely used nitrone spin trap with similar applications.
5-Diethoxyphosphoryl-5-methyl-1-pyrroline N-oxide (DEPMPO): Known for its higher stability of spin adducts compared to DMPO.
5-(Ethoxycarbonyl)-5-methyl-1-pyrroline N-oxide (EMPO): Exhibits higher hydrophilicity and stability of superoxide adducts.
Uniqueness: 5-Methyl-1-pyrroline 1-oxide is unique due to its specific reactivity and stability in forming nitrone-radical adducts. Its ability to trap a wide range of radicals and its versatility in various chemical reactions make it a valuable tool in both research and industrial applications.
特性
CAS番号 |
146679-52-9 |
|---|---|
分子式 |
C5H9NO |
分子量 |
99.13 g/mol |
IUPAC名 |
2-methyl-1-oxido-3,4-dihydro-2H-pyrrol-1-ium |
InChI |
InChI=1S/C5H9NO/c1-5-3-2-4-6(5)7/h4-5H,2-3H2,1H3 |
InChIキー |
CCASPWMLIWTWPX-UHFFFAOYSA-N |
正規SMILES |
CC1CCC=[N+]1[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


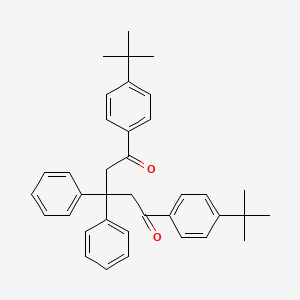
![N~2~-[(2-Aminophenyl)methyl]norvalinamide](/img/structure/B12545512.png)
![(1,4-Phenylene)bis[dimethoxy(oxiran-2-yl)silane]](/img/structure/B12545517.png)
![2,2'-(Methylazanediyl)bis{N-[3-(trifluoromethyl)phenyl]acetamide}](/img/structure/B12545523.png)
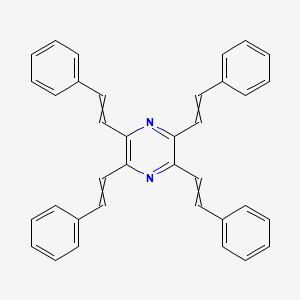
![Chloro{3-[2-nitroso-4-(propan-2-yl)phenyl]-3-oxopropyl}mercury](/img/structure/B12545534.png)
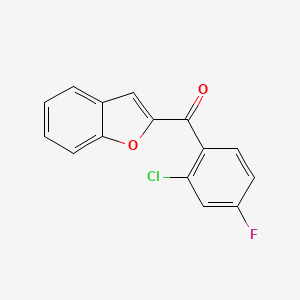

![4-[2-(Hydroxymethylamino)propyl]benzene-1,2-diol](/img/structure/B12545563.png)

![2-[(Methanesulfonyl)amino]-3-phenylprop-2-enoic acid](/img/structure/B12545579.png)

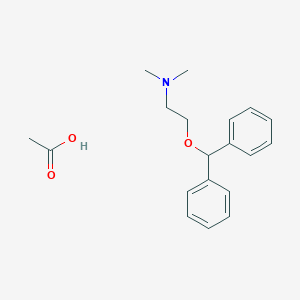
![2,2-Bis{[(trimethylsilyl)oxy]methyl}butan-1-ol](/img/structure/B12545594.png)
